molecular formula C38H59N7O7S B15141111 (S,R,S)-AHPC-C6-PEG3-butyl-N3

(S,R,S)-AHPC-C6-PEG3-butyl-N3

Cat. No.: B15141111
M. Wt: 758.0 g/mol
InChI Key: DQCFIDNEYXSXHP-MEEYNGGZSA-N
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Description

(S,R,S)-AHPC-C6-PEG3-butyl-N3 is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C6-PEG3-butyl-N3 typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry The process often begins with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the C6-PEG3-butyl chain

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems to maintain consistency and efficiency. These methods often incorporate advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C6-PEG3-butyl-N3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azide group, using reagents like sodium azide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S,R,S)-AHPC-C6-PEG3-butyl-N3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C6-PEG3-butyl-N3 involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S,R,S)-AHPC-C6-PEG3-butyl-NH2
  • (S,R,S)-AHPC-C6-PEG3-butyl-OH

Uniqueness

(S,R,S)-AHPC-C6-PEG3-butyl-N3 is unique due to its azide group, which provides additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group, thereby limiting their versatility in chemical reactions and applications.

Properties

Molecular Formula

C38H59N7O7S

Molecular Weight

758.0 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H59N7O7S/c1-28-34(53-27-41-28)30-15-13-29(14-16-30)25-40-36(48)32-24-31(46)26-45(32)37(49)35(38(2,3)4)43-33(47)12-8-7-11-19-51-21-23-52-22-20-50-18-10-6-5-9-17-42-44-39/h13-16,27,31-32,35,46H,5-12,17-26H2,1-4H3,(H,40,48)(H,43,47)/t31-,32+,35-/m1/s1

InChI Key

DQCFIDNEYXSXHP-MEEYNGGZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O

Origin of Product

United States

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